molecular formula C21H16BrN3O5 B11545931 4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate

4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11545931
M. Wt: 470.3 g/mol
InChI Key: PCPBVTGXKDAPDU-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that features a bromine atom, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps. One common approach is to start with the bromination of a suitable phenyl precursor using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) . The furan ring can be introduced through a formylation reaction, followed by the formation of the amide and imine functionalities through condensation reactions with appropriate amines and aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the furan ring and the imine group can facilitate interactions with biological macromolecules through hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C21H16BrN3O5

Molecular Weight

470.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C21H16BrN3O5/c22-16-8-9-17(30-21(28)14-5-2-1-3-6-14)15(11-16)12-24-25-19(26)13-23-20(27)18-7-4-10-29-18/h1-12H,13H2,(H,23,27)(H,25,26)/b24-12+

InChI Key

PCPBVTGXKDAPDU-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.